N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research on polycyclic N-heterocyclic compounds has led to the development of in vitro inhibitors of pentosidine, an advanced glycation end product, highlighting the potential therapeutic applications of N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide derivatives in managing conditions related to advanced glycation end products (Okuda, Muroyama, & Hirota, 2011).
The compound has also been involved in the synthesis of novel antibacterial and antifungal agents, indicating its role in the development of new antimicrobial therapies. Research has shown that certain derivatives exhibit potent in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species (Mohamed et al., 2010).
Anticancer and Antitumor Activity
The exploration of quinazolinone derivatives has extended into the realm of anticancer research, where specific analogues have shown potential as inhibitors of nicotinamide phosphoribosyltransferase (Nampt), a target for cancer therapy. These findings suggest a promising avenue for the development of anticancer treatments based on the structural motif of N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide (Lockman et al., 2010).
Additionally, derivatives have been synthesized with enhanced water solubility, showing increased cytotoxicity compared to their progenitors. This enhancement in water solubility and cytotoxicity highlights the potential for developing more effective antitumor agents (Bavetsias et al., 2002).
Chemical Synthesis and Mechanistic Insights
The compound and its derivatives have been key in advancing our understanding of chemical reactions involving heterocyclic compounds, such as the formation of oxazolo and quinazolinone derivatives from anthranilamide, which are crucial for developing novel synthetic methodologies (Chern et al., 1988).
Innovative synthetic approaches have also been explored, such as microwave-assisted synthesis for antiviral agents targeting respiratory and biodefense viruses. This underscores the compound's versatility in facilitating the development of new synthetic strategies for rapid compound generation (Selvam et al., 2007).
Propiedades
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-18-6-12-21(13-7-18)29-25(33)17-36-28-31-24-5-3-2-4-23(24)27(35)32(28)16-19-8-10-20(11-9-19)26(34)30-22-14-15-22/h2-13,22H,14-17H2,1H3,(H,29,33)(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJRQVLQWPHYEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.